molecular formula C15H19ClFN3O3 B2812594 N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900001-05-0

N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2812594
CAS RN: 900001-05-0
M. Wt: 343.78
InChI Key: WRSHDXXHCPUKRW-UHFFFAOYSA-N
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Description

“N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide” is a complex organic compound. The name suggests it contains a chloro-fluorophenyl group and a morpholinopropyl group linked by an oxalamide moiety .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A significant area of application for N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of such compounds in synthesizing both anthranilic acid derivatives and oxalamides through an operationally simple and high-yielding process (Mamedov et al., 2016). This methodology underscores the versatility of oxalamide derivatives in chemical synthesis, offering a new formula for creating structurally diverse compounds.

Biological Activities and Potential Therapeutic Applications

In the realm of pharmacology and medicinal chemistry, derivatives similar to N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide have been investigated for their potential therapeutic applications. Krake et al. (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, highlighting the potential of such compounds in malaria treatment (Krake et al., 2017). This research emphasizes the importance of structural modification around the aromatic ring and the core heterocycle to improve potency and metabolic stability, aiming to develop new drug candidates for infectious diseases.

Moreover, Ahsan et al. (2016) synthesized a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, evaluating their antimicrobial activities. Among these, certain compounds exhibited significant antibacterial and antifungal activities, suggesting the potential utility of N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide derivatives in developing new antimicrobial agents (Ahsan et al., 2016).

Molecular Imaging and Diagnostic Applications

Furthermore, derivatives of N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide have been explored for their applications in molecular imaging. Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, demonstrating its potential for in vivo imaging of the V1B receptor in drug development and monitoring levels of the V1B receptor in diseased conditions (Koga et al., 2016). This research indicates the utility of N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide derivatives in the development of diagnostic tools and biomarkers for clinical applications.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O3/c16-12-10-11(2-3-13(12)17)19-15(22)14(21)18-4-1-5-20-6-8-23-9-7-20/h2-3,10H,1,4-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHDXXHCPUKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide

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